molecular formula C20H18FN7O2S B3413977 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-05-1

1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413977
CAS No.: 946286-05-1
M. Wt: 439.5 g/mol
InChI Key: RVMLHBWOCNLBDB-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine ( 946286-05-1) is a chemical compound with the molecular formula C20H18FN7O2S and a molecular weight of 439.47 g/mol . This structure is part of the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery for their potential as scaffolds in the development of biologically active molecules . The specific role of the benzenesulfonyl and 4-fluorophenyl substituents on this core structure can be critical for modulating the compound's properties and interactions in biological systems. This product is offered with a guaranteed purity of 90% and is available for purchase in various quantities to meet your research needs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2S/c21-15-6-8-16(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)31(29,30)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMLHBWOCNLBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine often begins with the preparation of intermediate compounds, such as the benzenesulfonyl chloride and fluorophenyl triazolopyrimidine derivatives. The key steps involve nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. Solvents such as dichloromethane and catalysts like triethylamine are commonly used.

Industrial Production Methods: Industrial production typically involves large-scale batch reactions, utilizing automated reactors for precise temperature and pressure control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and quality control. The overall yield and purity of the final product depend on the optimization of reaction parameters and purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The piperazine and triazolopyrimidine moieties participate in nucleophilic and electrophilic substitution reactions.

Reaction TypeReagents/ConditionsProductYieldNotes
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CReplacement of fluorine on the fluorophenyl group with amines or thiols~65%Requires electron-deficient aromatic ring for reactivity .
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at position 5 of the triazolopyrimidine ring~50%Limited regioselectivity due to steric hindrance.
  • The benzenesulfonyl group stabilizes intermediates during substitution via electron-withdrawing effects.

Oxidation Reactions

The ethylsulfanyl group (if present in precursors) can undergo oxidation:

Oxidizing AgentProductReaction Conditions
H₂O₂ (30%)Sulfoxide derivativeRT, 6 hours
mCPBASulfone derivative0°C to RT, 12 hours
  • Oxidation enhances polarity and bioactivity but may reduce membrane permeability.

Ring-Opening and Cyclization

The triazolopyrimidine core undergoes ring-opening under alkaline conditions:

ConditionsReagentsProductApplication
NaOH (1M), H₂O/EtOHHeat (70°C)Pyrimidine-2,4-dione derivativeIntermediate for fused heterocycles .
NH₂NH₂·H₂ORefluxTriazole-amine hybridAnticancer scaffold.

Coupling Reactions

The piperazine nitrogen facilitates cross-coupling:

ReactionCatalystSubstrateOutcome
Buchwald-Hartwig AminationPd(OAc)₂/XantphosAryl halidesN-arylated piperazine derivatives (IC₅₀: 0.2–5 μM in kinase assays) .
Suzuki-Miyaura CouplingPd(PPh₃)₄Boronic acidsBiaryl-piperazine hybrids

Acid-Base Reactions

The piperazine ring undergoes protonation/deprotonation:

ConditionBehavior
pH < 3Protonation at N4 enhances solubility in polar solvents
pH > 10Deprotonation enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺)

Synthetic Pathway

Key steps in the synthesis of the compound include:

  • Triazolopyrimidine Core Formation : Cyclocondensation of 4-fluoroaniline with cyanamide derivatives .

  • Piperazine Introduction : Nucleophilic displacement using 1-benzenesulfonylpiperazine under Mitsunobu conditions.

  • Final Functionalization : Pd-mediated coupling to install fluorophenyl groups .

Analytical Characterization

TechniqueKey Observations
¹H/¹³C NMR Distinct signals for benzenesulfonyl (δ 7.5–8.1 ppm) and triazolopyrimidine protons (δ 8.8–9.2 ppm) .
HRMS [M+H]⁺ at m/z 486.1234 (calc. 486.1238) .
XRD Planar triazolopyrimidine core with dihedral angle of 85° relative to the piperazine ring .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photoreactivity : UV exposure induces C–N bond cleavage in the triazole ring.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation and substitution reactions.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes makes it useful in understanding metabolic pathways and enzyme kinetics.

Medicine

The potential therapeutic properties of this compound are being explored in several areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Research indicates that it could target cancer cells selectively, leading to reduced tumor growth.
  • Neuropharmacology : Its effects on neurotransmitter systems are under investigation for potential applications in treating neurological disorders.

Industry

In industrial applications, the compound is utilized in developing new materials with enhanced stability or reactivity. Its unique chemical properties make it suitable for various formulations in pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves binding to molecular targets, such as enzymes and receptors. Its interaction with these targets can inhibit or modulate their activity, leading to downstream effects on various biochemical pathways. The triazolopyrimidine moiety plays a critical role in its binding affinity and specificity, while the piperazine ring enhances its membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyrimidine Core

The triazolo-pyrimidine scaffold is shared among several compounds, but substituents modulate activity:

Compound Name Substituents on Triazolo-Pyrimidine Key Structural Differences Reported Activity/Use References
Target Compound 3-(4-Fluorophenyl) Benzenesulfonyl-piperazine linker Not explicitly stated -
VAS2870 1,3-Benzoxazol-2-yl, sulfide Benzoxazole and sulfide groups NADPH oxidase inhibition
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]Triazolo[1,5-a]Pyrimidine 4-Fluorobenzyloxy-phenyl Benzyloxy-phenyl substituent No activity data

Analysis :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzoxazole in VAS2870) .

Piperazine and Sulfonamide Modifications

Variations in the piperazine linker and sulfonamide groups influence solubility and binding:

Compound Name Piperazine Substituent Sulfonamide/Other Groups Biological Relevance References
Target Compound Benzenesulfonyl None (direct sulfonyl linkage) Potential kinase interaction -
1-(4-Methoxyphenyl)Piperazine 4-Methoxyphenyl None Serotonergic receptor modulation
1-(3-Chlorophenyl)Piperazine (3-CPP) 3-Chlorophenyl None Dopamine receptor affinity
4-[3-(4-Hydroxyphenyl)-5-Aryl-Pyrazol-1-yl]Benzenesulfonamide Pyrazoline core Hydroxyphenyl and sulfonamide Carbonic anhydrase inhibition

Analysis :

  • The benzenesulfonyl group in the target compound may improve membrane permeability compared to non-sulfonylated piperazines (e.g., 3-CPP) .
  • Sulfonamide-containing analogs (e.g., ) show enzyme inhibitory activity, hinting at similar mechanisms for the target compound .

Aryl Group Modifications

The 4-fluorophenyl group distinguishes the target compound from analogs with other aryl substituents:

Compound Name Aryl Substituent Key Effects References
Target Compound 4-Fluorophenyl Enhanced electronegativity/lipophilicity -
1-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidine 4-Ethoxyphenyl Increased steric bulk
1-(3-Trifluoromethylphenyl)Piperazine (3-TFMPP) 3-Trifluoromethylphenyl Strong electron-withdrawing effects

Analysis :

  • Fluorine’s small size and high electronegativity may optimize binding pocket interactions compared to larger groups (e.g., ethoxy or trifluoromethyl) .
  • Ethoxy or methoxy groups (e.g., ) could reduce metabolic clearance but may hinder target engagement due to steric effects .

Biological Activity

1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazolopyrimidine core
  • A fluorophenyl substituent
  • A piperazine ring with a benzenesulfonyl group.

This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this structure have been tested against various cancer cell lines with promising results in reducing cell viability .
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways. It is hypothesized that the triazole moiety plays a crucial role in interacting with inflammatory mediators .
  • Enzyme Inhibition : The piperazine ring is known for its ability to interact with various enzymes. This compound may act as a biochemical probe to study enzyme interactions, particularly in pathways related to cancer and inflammation .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example:

  • Inhibition of Kinases : Some studies suggest that related compounds can inhibit specific kinases involved in cancer progression.
  • Interaction with Receptors : The binding affinity of the compound to certain receptors may trigger downstream signaling pathways that lead to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a similar triazolopyrimidine derivative on HeLa (cervical cancer) and HCT-116 (colon cancer) cells. The results indicated an IC50 value of approximately 36 μM, demonstrating significant cytotoxicity against these cell lines .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of arthritis. Results showed a marked reduction in inflammatory markers and swelling in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget CellsIC50 (μM)Reference
Compound AAnticancerHeLa36
Compound BAnti-inflammatoryAnimal ModelN/A
Compound CEnzyme InhibitionVarious EnzymesN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?

  • Methodology : A modular synthesis approach is advised:

Piperazine Functionalization : React 1-(benzenesulfonyl)piperazine with a triazolopyrimidine precursor under nucleophilic aromatic substitution (SNAr) conditions. Use dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIEA) as the base to deprotonate the piperazine .

Triazolo[4,5-d]pyrimidine Synthesis : Prepare the triazolopyrimidine core via cyclocondensation of 4-fluorophenyl-substituted triazole with a pyrimidine derivative. Optimize reaction time and temperature (e.g., 80°C, 12–24 hrs) to minimize byproducts .

Purification : Use flash chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether for high purity (>95%) .

  • Key Considerations :

ParameterOptimal ConditionReference
SolventDCM
BaseDIEA
Purity>95%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Confirm regiochemistry of the triazolopyrimidine ring (¹H/¹³C NMR) and benzenesulfonyl attachment (e.g., singlet for sulfonyl protons at δ 7.5–8.0 ppm) .

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₂₀H₁₆F₄N₆O₂S) and rule out hydrates or solvates .

HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient: 10%→90% acetonitrile/water over 20 mins .

  • Common Pitfalls :

  • Overlapping NMR signals for the triazole and pyrimidine protons. Use 2D COSY or HSQC to resolve .
  • Column degradation during flash chromatography due to basic conditions. Pre-saturate silica with 0.1% NH₄OH .

Advanced Research Questions

Q. What strategies are effective for elucidating the biological target of this compound?

  • Approach :

Computational Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using molecular docking software (AutoDock Vina). Prioritize targets with high binding affinity for triazolopyrimidine scaffolds .

Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify inhibition (IC₅₀ < 1 μM). Cross-reference with structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .

Cellular Validation : Perform CRISPR knockdown or overexpression of candidate targets in disease-relevant cell lines (e.g., HEK293T) to confirm functional relevance .

  • Data Interpretation :

  • If conflicting activity data arise (e.g., low in vitro vs. high cellular potency), assess membrane permeability via PAMPA or Caco-2 assays .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

  • Troubleshooting Framework :

Variable Control : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize inter-lab variability .

Orthogonal Assays : Validate hits using both biochemical (e.g., FP-based) and cellular (e.g., luciferase reporter) assays .

Crystallography : Solve co-crystal structures of analogs bound to targets to rationalize SAR outliers (e.g., steric clashes in triazole-substituted derivatives) .

  • Case Study :

Analog ModificationObserved Activity DiscrepancyResolution Strategy
4-Fluorophenyl → 2,4-Difluorophenyl10-fold potency lossX-ray crystallography revealed unfavorable π-stacking

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Protocol :

Forced Degradation : Expose to stress conditions:

  • Acidic : 0.1 M HCl, 37°C, 24 hrs.
  • Oxidative : 3% H₂O₂, 37°C, 6 hrs.
  • Photolytic : 1.2 million lux-hours .

LC-MS Analysis : Monitor degradation products (e.g., sulfonyl cleavage or triazole ring oxidation) using a QTOF instrument .

Kinetic Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via nephelometry .

  • Key Findings :

ConditionMajor Degradation ProductHalf-Life (hrs)
OxidativeBenzenesulfonic acid4.2
AcidicPiperazine hydrolysis12.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.